(R)-1-Boc-2-benzylpiperazine
CAS No.: 947684-78-8
Cat. No.: VC2392629
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947684-78-8 |
|---|---|
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | tert-butyl (2R)-2-benzylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 |
| Standard InChI Key | QKUHUJCLUFLGCI-CQSZACIVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@H]1CC2=CC=CC=C2 |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
(R)-1-Boc-2-benzylpiperazine, with the IUPAC name tert-butyl (2R)-2-benzylpiperazine-1-carboxylate, is a chiral molecule featuring a piperazine core with a benzyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The (R) designation indicates the specific stereochemical configuration at the 2-position, which is critical for many of its applications in pharmaceutical synthesis.
Basic Chemical Information
Table 1 summarizes the key chemical identifiers and physical properties of (R)-1-Boc-2-benzylpiperazine:
| Property | Value |
|---|---|
| CAS Number | 947684-78-8 |
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | tert-butyl (2R)-2-benzylpiperazine-1-carboxylate |
| InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1 |
| InChIKey | QKUHUJCLUFLGCI-CQSZACIVSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 |
Physical Properties
The compound exhibits specific physical characteristics that are important for handling and utilization in research and synthetic applications:
| Property | Value |
|---|---|
| Physical Appearance | Typically a white to off-white solid |
| Boiling Point | 382.9°C at 760 mmHg |
| Density | 1.066 g/cm³ |
| LogP | 2.70470 |
| Optical Rotation | [α]D = +28 ± 2° (C=1 in CHCl₃, 20°C) |
| Recommended Storage | Keep in dark place, under inert atmosphere, 2-8°C |
The compound's chiral nature is evidenced by its specific optical rotation value, which is a critical parameter for confirming the enantiomeric purity of the material used in stereoselective synthesis applications.
Synthesis and Chemical Reactions
Synthetic Approaches
The synthesis of (R)-1-Boc-2-benzylpiperazine can be achieved through several routes, typically starting from appropriately substituted piperazine precursors. One common approach involves:
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Starting with an enantiomerically pure 2-benzylpiperazine
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Selective N-protection using di-tert-butyl dicarbonate (Boc₂O)
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Purification to obtain the enantiomerically pure product
For applications requiring both enantiomers, racemization of the opposing enantiomer can be accomplished using strong bases such as 1,8-Diazabicycloundec-7-ene (DBU) under heating conditions, followed by separation of the resulting diastereomers .
Reactivity Profile
(R)-1-Boc-2-benzylpiperazine participates in various chemical transformations that make it valuable in organic synthesis:
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The secondary amine (N-H) at the 4-position serves as a nucleophile for alkylation, acylation, and other functional group transformations
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The Boc protecting group can be selectively removed under acidic conditions (typically using TFA or HCl in dioxane)
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The benzyl group provides opportunities for further functionalization via aromatic substitution reactions
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The chiral center can direct stereoselective reactions when used as a building block
When used in pharmaceutical synthesis, the compound has been employed in coupling reactions with various carboxylic acids and amines. For example, research has documented the reaction with 6-(tritylthio)hexanoic acid using carbodiimide coupling chemistry to create extended structures for pharmaceutical applications .
Applications in Research and Development
Pharmaceutical Development
(R)-1-Boc-2-benzylpiperazine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system . Its significance in drug development stems from:
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The rigid piperazine scaffold providing conformational stability
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The chiral center allowing for stereoselective drug design
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The protected and free nitrogen atoms enabling selective functionalization
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The benzyl moiety contributing to lipophilicity and potential π-stacking interactions with protein targets
The compound is widely utilized in developing:
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Neurological disorder treatments
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Novel psychoactive agents
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Receptor-specific therapeutics
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Compounds with improved blood-brain barrier penetration
Neuropharmacology Research
In neuropharmacology, (R)-1-Boc-2-benzylpiperazine and its derivatives are valuable for investigating the effects of piperazine compounds on neurotransmitter systems . Studies have employed this compound in:
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Receptor binding assays to evaluate ligand-receptor interactions
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Development of compounds targeting specific neurotransmitter pathways
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Structure-activity relationship studies for CNS-active compounds
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Comparison with other piperazine derivatives to establish pharmacophore models
These applications leverage the compound's well-defined structure and stereochemistry to create precisely tailored molecules for specific neurological targets.
Organic Synthesis Applications
Beyond pharmaceutical applications, (R)-1-Boc-2-benzylpiperazine serves as a versatile building block in organic synthesis . Researchers utilize this compound to:
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Create complex molecular scaffolds with defined stereochemistry
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Develop new methodologies for stereoselective synthesis
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Generate libraries of compounds for screening purposes
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Produce chiral auxiliaries for asymmetric reactions
Its utility in organic synthesis is enhanced by the orthogonal protection of the two nitrogen atoms, allowing for selective functionalization in multi-step syntheses.
Comparison with Other Piperazine Derivatives
To understand the specific advantages of (R)-1-Boc-2-benzylpiperazine, it is useful to compare it with other common piperazine derivatives:
Table 3: Comparison of (R)-1-Boc-2-benzylpiperazine with Related Compounds
| Compound | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |
|---|---|---|---|
| (R)-1-Boc-2-benzylpiperazine | 276.37 | Chiral center at C2, Boc protection at N1, benzyl group | Pharmaceutical intermediates, chiral building blocks |
| 1-Benzylpiperazine (BZP) | 176.26 | Achiral, benzyl group at N1, free N4 | Psychoactive research, used as a recreational drug in some regions |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 230.23 | Achiral, aryl substitution, CF₃ group | Serotonergic research, recreational drug studies |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 196.68 | Achiral, aryl substitution, Cl group | Serotonergic research, metabolite of certain antidepressants |
The key advantage of (R)-1-Boc-2-benzylpiperazine over these related compounds is its defined stereochemistry and the presence of the Boc protecting group, which enables more controlled and selective chemical modifications.
| Supplier | Package Size | Price (USD) | Product Name |
|---|---|---|---|
| Abosyn | 1g | $700 | (R)-tert-butyl 2-benzylpiperazine-1-carboxylate |
| ACHEMBLOCK | 1g | $245 | (R)-1-Boc-2-benzyl-piperazine |
| ACHEMBLOCK | 5g | $750 | (R)-1-Boc-2-benzyl-piperazine |
| Acrotein | 1g | $79.48 | (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate |
| Acrotein | 25g | $724.85 | (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate |
| AK Scientific | 1g | $170 | (R)-1-Boc-2-Benzylpiperazine |
| AK Scientific | 5g | $573 | (R)-1-Boc-2-Benzylpiperazine |
| Ambeed | 10g | $295 | (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate |
The significant price variation (from approximately $43 to $3049.20 depending on quantity and supplier) reflects differences in purity, synthetic route, and enantiomeric excess of the commercial materials. For research applications requiring high enantiomeric purity, higher-priced options from established suppliers are typically preferred.
Research Findings and Future Directions
Recent Research Applications
Recent research has employed (R)-1-Boc-2-benzylpiperazine in various advanced applications:
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As part of a hapten design strategy for methamphetamine vaccines, where the compound was utilized to create drug-protein conjugates capable of eliciting antibody responses against methamphetamine
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In the development of molecular hybrids combining the piperazine scaffold with other pharmacologically active moieties, such as phenstatin and letrozole derivatives
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In structure-activity relationship studies exploring the importance of stereochemistry in receptor binding and biological activity
One notable study documented the use of (R)-1-Boc-2-benzylpiperazine in a reaction with 4-methyl morpholine under argon at room temperature, demonstrating its utility in creating complex molecular architectures .
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